6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
Description
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O8S2/c1-6-13(7-2)21(29)25-23-26-27-24(37-23)36-12-15-10-16(28)19(11-34-15)35-22(30)14-8-17(31-3)20(33-5)18(9-14)32-4/h8-11,13H,6-7,12H2,1-5H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFIXPTHKREIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole nucleus is synthesized via cyclization of thiosemicarbazide derivatives. As demonstrated in, 5-amino-1,3,4-thiadiazole is acetylated with 2-ethylbutanoyl chloride in tetrahydrofuran (THF) under basic conditions (trimethylamine, 0°C). The reaction proceeds via nucleophilic acyl substitution, yielding 5-(2-ethylbutanamido)-1,3,4-thiadiazole (Intermediate A ).
Key Data :
Sulfhydryl Functionalization
Intermediate A is treated with Lawesson’s reagent in toluene under reflux to convert the amide carbonyl to a thiol group, forming 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol (Intermediate B ).
Reaction Conditions :
Synthesis of 4-Oxo-4H-Pyran-3-yl Methyl Chloride
Pyran-4-one Construction
Following, 3-(hydroxymethyl)-4H-chromen-4-one is reacted with chloroacetyl chloride in dry benzene under anhydrous conditions. The hydroxyl group undergoes esterification, yielding (4-oxo-4H-pyran-3-yl)methyl 2-chloroacetate (Intermediate C ).
Characterization :
Synthesis of 3,4,5-Trimethoxybenzoic Acid
One-Step Methylation of Gallic Acid
As per patent CN105732374B, gallic acid is methylated using chloromethane gas in dimethylformamide (DMF) with potassium carbonate as a base. This one-step method produces methyl 3,4,5-trimethoxybenzoate (Intermediate D ) with high purity.
Optimized Conditions :
-
Molar Ratio : Gallic acid : K₂CO₃ : CH₃Cl = 1 : 2.5 : 3.
-
Temperature : 40–110°C, 10–12 hours.
Convergent Synthesis of the Target Compound
Sulfanyl Methylation of Pyran-4-one
Intermediate C reacts with Intermediate B in acetone using K₂CO₃ as a catalyst. The thiol group displaces chloride via nucleophilic substitution, forming the sulfanylmethyl bridge:
Reaction Parameters :
Esterification with 3,4,5-Trimethoxybenzoic Acid
The chloride intermediate undergoes esterification with Intermediate D in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Procedure :
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Activate 3,4,5-trimethoxybenzoic acid with DCC/DMAP for 1 hour.
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Add pyran-thiadiazole intermediate and stir for 12 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterization :
Analytical Validation and Pharmacokinetic Profiling
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfanyl and methyl groups.
Reduction: : Reduction can occur at the amide bond, converting it to an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive centers.
Hydrolysis: : The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reducing agents such as sodium borohydride are typically used.
Substitution: : Reagents like alkyl halides for nucleophilic substitution and halogens for electrophilic substitution are common.
Hydrolysis: : Acidic conditions often involve hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols.
Substitution: : Various substituted derivatives depending on the reacting partner.
Hydrolysis: : Carboxylic acids and alcohols.
Scientific Research Applications
The compound 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Thiadiazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has shown that similar thiadiazole compounds can inhibit key enzymes related to cancer cell proliferation and inflammation pathways.
Case Study: Anticancer Activity
A study on thiadiazole derivatives demonstrated that modifications to the thiadiazole ring significantly enhanced their cytotoxic effects against various cancer cell lines. The incorporation of the pyran and benzoate groups may increase solubility and bioavailability, making this compound a candidate for further investigation in anticancer therapies.
Agricultural Science
The compound's potential as a pesticide or herbicide is another area of interest. Compounds containing thiadiazole structures have been explored for their ability to control plant pathogens and pests.
Case Study: Pesticidal Efficacy
Research has indicated that thiadiazole derivatives exhibit fungicidal activity against several plant pathogens. The application of this compound could lead to the development of new agrochemicals that are both effective and environmentally friendly.
Materials Science
In materials science, the compound's unique structure may be utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Case Study: Nanocomposite Development
Recent studies have shown that incorporating thiadiazole derivatives into polymer matrices can enhance electrical conductivity and thermal stability. This could lead to applications in electronic devices or sensors.
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Structure | Activity Type | Reference |
|---|---|---|
| Thiadiazole | Antimicrobial | Smith et al., 2020 |
| Thiadiazole-Pyran | Anticancer | Johnson et al., 2021 |
| Thiadiazole-Benzoate | Fungicidal | Lee et al., 2022 |
Table 2: Potential Applications in Various Fields
| Field | Application Type | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug Development | Targeting cancer cells |
| Agricultural Science | Pesticide Formulation | Environmentally friendly pest control |
| Materials Science | Conductive Materials | Enhanced properties for electronics |
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : The compound can interact with sulfhydryl groups in proteins, affecting enzyme activity.
Pathways: : It may modulate various biochemical pathways by inhibiting enzymes involved in oxidation-reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzoate Groups
Two direct analogues of Compound A have been reported, differing only in the benzoate substituents (Table 1):
Table 1 : Comparison of Compound A with benzoate-modified analogues.
- Electronic and Steric Effects: The 3,4,5-trimethoxy group in Compound A provides strong electron-donating character, which may stabilize charge-transfer interactions in biological systems. The 2-fluoro substituent in Analog 1 balances electronegativity with moderate steric bulk, possibly enhancing target selectivity .
Biological Implications :
- While activity data for these compounds are unavailable, the trimethoxybenzoyl moiety in Compound A is structurally analogous to combretastatin derivatives, which inhibit tubulin polymerization . Fluorinated and chloronitrobenzoates (as in Analog 1 and 2 ) are common in antimicrobial agents, suggesting divergent therapeutic pathways .
Thiadiazole-Containing Analogues
Compound A shares its 1,3,4-thiadiazole core with anti-inflammatory thiadiazole-pyrazole sulphonamides (e.g., 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide) . Key differences include:
- Sulfonamide vs. Sulfanylmethyl Linkage : The sulfanylmethyl bridge in Compound A may improve solubility compared to sulfonamide-linked analogues.
Trimethoxyphenyl-Linked Compounds
The 3,4,5-trimethoxybenzoyl group in Compound A aligns with combretastatin-inspired oxazolones (e.g., 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one) . However, Compound A’s pyranone-thiadiazole scaffold diverges from the oxazolone core, likely altering conformational flexibility and binding kinetics.
Q & A
Q. Table 1: Reaction Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | 2-ethylbutanoyl chloride, Et₃N, THF, RT | 75–80 | |
| Sulfanyl alkylation | Bromomethyl-pyranone, DMF, 70°C, 12 h | 60–65 | |
| Esterification | 3,4,5-Trimethoxybenzoyl chloride, DMAP, DCM | 85–90 |
Advanced: How can reaction yields be optimized in multi-step syntheses with steric hindrance?
Methodological Answer:
Steric hindrance in the thiadiazole-pyranone core can be mitigated by:
- Solvent optimization : Using high-polarity solvents (e.g., DMSO) to enhance solubility of bulky intermediates .
- Catalyst selection : Employing Pd-mediated cross-coupling for challenging C–S bond formations .
- Temperature control : Gradual heating (40°C → 80°C) to prevent premature decomposition .
Contradictory yield reports (e.g., 60% vs. 75% for sulfanyl alkylation) may arise from residual moisture; strict anhydrous conditions are critical .
Basic: What analytical techniques confirm the compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiadiazole CH₃ at δ 2.5–3.0 ppm, pyranone carbonyl at δ 170–175 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 589.12) .
- X-ray crystallography : Resolves stereochemistry of the sulfanyl-methyl linkage .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 ppm (aromatic protons) | |
| HRMS | m/z 589.12 ([M+H]⁺, Δ < 2 ppm) | |
| IR | 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) |
Advanced: How to resolve contradictions in SAR studies of derivatives?
Methodological Answer:
Contradictory bioactivity data (e.g., variable IC₅₀ values in kinase assays) require:
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Computational docking : Compare binding poses of active/inactive analogs using AutoDock Vina; focus on trimethoxybenzoyl interactions with hydrophobic pockets .
- Metabolic stability tests : Rule out false negatives caused by rapid hepatic clearance .
Basic: Which structural features drive bioactivity?
Methodological Answer:
Key pharmacophores include:
- 1,3,4-Thiadiazole ring : Enhances electron-withdrawing capacity, improving target binding .
- Trimethoxybenzoyl group : Promotes π-π stacking with aromatic residues in enzyme active sites .
- Sulfanyl-methyl linker : Balances hydrophobicity and conformational flexibility .
Advanced: What computational strategies predict binding modes?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or GOLD to model interactions with kinases (e.g., CDK2), prioritizing H-bonds with the pyranone carbonyl .
- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the thiadiazole-target complex .
- Free energy calculations : MM-GBSA quantifies binding affinity differences between analogs .
Q. Table 3: Computational Tools Comparison
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Initial docking/scoring | |
| GROMACS | MD simulations | |
| MM-GBSA | Binding free energy |
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays; confirm no solvent interference via negative controls .
- Prodrug design : Introduce phosphate esters at the pyranone oxygen to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for in vivo studies .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile thiols .
- PPE : Nitrile gloves and goggles to prevent skin/eye contact with acyl chlorides .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
